
2-(Biphenyl-4-yl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine
描述
2-(Biphenyl-4-yl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between biphenyl-4-amine, 4-bromobenzaldehyde, and phenylhydrazine in the presence of a suitable catalyst can lead to the formation of the desired triazine compound. The reaction conditions often involve heating the mixture under reflux and using solvents such as ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(Biphenyl-4-yl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce amines or alcohols
科学研究应用
2-(Biphenyl-4-yl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between triazine derivatives and biological targets.
Medicine: Triazine derivatives, including this compound, have potential applications in drug discovery and development. They may exhibit pharmacological activities such as anticancer, antiviral, or antimicrobial properties.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
作用机制
The mechanism of action of 2-(Biphenyl-4-yl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the triazine ring can influence the binding affinity and specificity of the compound towards its targets. Additionally, the compound may participate in redox reactions, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- 2-(Biphenyl-4-yl)-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine
- 2-(Biphenyl-4-yl)-4-(4-fluorophenyl)-6-phenyl-1,3,5-triazine
- 2-(Biphenyl-4-yl)-4-(4-methylphenyl)-6-phenyl-1,3,5-triazine
Uniqueness
2-(Biphenyl-4-yl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine substituent can enhance the compound’s ability to participate in substitution reactions and may also affect its biological activity. Compared to similar compounds with different halogen substituents, the bromine-containing triazine may exhibit distinct chemical and physical properties, making it valuable for specific applications.
属性
IUPAC Name |
2-(4-bromophenyl)-4-phenyl-6-(4-phenylphenyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18BrN3/c28-24-17-15-23(16-18-24)27-30-25(21-9-5-2-6-10-21)29-26(31-27)22-13-11-20(12-14-22)19-7-3-1-4-8-19/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSYSYAUVJMZOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B3249018.png)

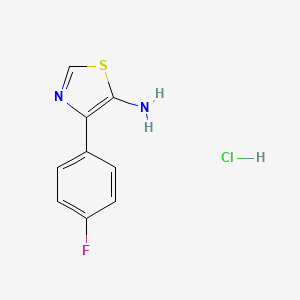
![8-Phenyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B3249038.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B3249042.png)
![1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride](/img/structure/B3249045.png)
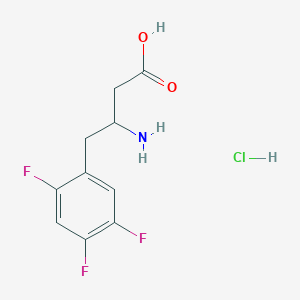

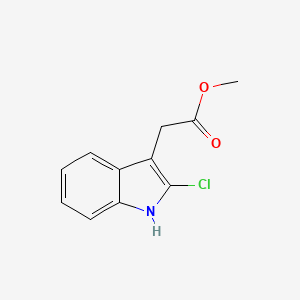
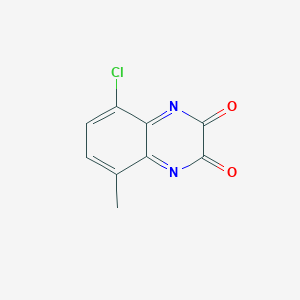
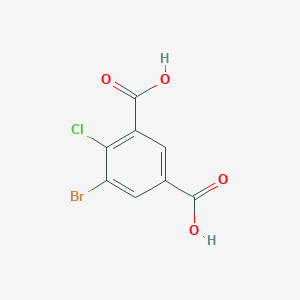

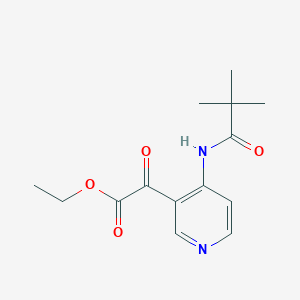
![2-[Boc(methyl)amino]-4-nitrophenol](/img/structure/B3249133.png)
